6-Chloropyridazine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOLGNUZURDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538939 | |
| Record name | 6-Chloropyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35857-89-7 | |
| Record name | 6-Chloropyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridazine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Chloropyridazine 3 Carbonitrile and Its Derivatives
Strategies for Constructing the Pyridazine (B1198779) Ring System
The formation of the pyridazine core is a foundational step in the synthesis of 6-chloropyridazine-3-carbonitrile. Key methods include cyclization reactions and cycloaddition approaches, each offering distinct advantages in terms of precursor availability and substitution patterns.
Cyclization Reactions with 1,4-Dicarbonyl Precursors and Hydrazine (B178648)
A classical and widely employed method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. The choice of the 1,4-dicarbonyl precursor is crucial as it dictates the substitution pattern on the resulting pyridazine ring. For the synthesis of pyridazine derivatives, this method offers a straightforward approach, often utilizing readily available starting materials. youtube.com The reaction can be carried out under various conditions, and the final aromatization step can be achieved using oxidizing agents like ferric chloride. youtube.com
A specific example involves the cyclization of a thienyl-substituted 1,4-dicarbonyl precursor with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) to yield a thienylpyridazinone. nih.gov This highlights the versatility of the method in incorporating various substituents onto the pyridazine core.
Hetero Diels-Alder Cycloaddition Approaches
Hetero-Diels-Alder reactions provide a powerful and convergent strategy for the synthesis of pyridazine derivatives. rsc.org This approach typically involves the [4+2] cycloaddition of a 1,2-diazine, acting as the diene component, with a dienophile. Inverse-electron-demand Diels-Alder reactions are particularly useful, where an electron-deficient diazine reacts with an electron-rich dienophile.
For instance, 1,2,3-triazines can react with 1-propynylamines in a metal-free, inverse-electron-demand aza-Diels-Alder reaction to produce highly substituted pyridazines regioselectively. organic-chemistry.org This method is advantageous due to its neutral reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org Similarly, 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine, a highly reactive azadiene, undergoes cycloaddition with enamines to form pyridazine systems. The intramolecular variant of this reaction has also been explored, using 4-pyridazinecarbonitriles with tethered alkyne side chains to construct fused benzonitriles. mdpi.com
Synthetic Routes Involving Functionalization of the Pyridazine Scaffold
Once the pyridazine ring is formed, further diversification can be achieved by modifying the substituents on the scaffold. For this compound, the chloro and cyano groups offer distinct handles for a variety of chemical transformations. chemshuttle.com
Nucleophilic Substitution Reactions
The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles. The electron-withdrawing nature of the pyridazine ring and the cyano group facilitates this substitution. nih.gov
For example, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates the principle of site-selective nucleophilic substitution on a pyridine (B92270) ring, where reaction conditions can direct the substitution to specific positions. rsc.org While not directly on this compound, this illustrates the potential for selective functionalization. The reactivity of halopyridines in SNAr reactions is well-established, providing a common pathway for derivatization. youtube.com
Ortho-Metallation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. wikipedia.org
In the context of pyridazines, the nitrogen atoms can act as directing groups. However, the regioselectivity of metalation can be challenging. researchgate.net Recent studies have shown that the use of hindered metal amides like TMPLi (lithium tetramethylpiperidide) can achieve regioselective ortho-metalation of pyridazine derivatives. researchgate.net Furthermore, the use of Lewis acids such as BF3·OEt2 can mediate ortho-zincation, providing another route for selective functionalization. researchgate.net These strategies allow for the introduction of substituents at specific positions on the pyridazine ring that might be inaccessible through other methods.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wikipedia.org The chloro group on this compound serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. nih.gov It is a versatile method for creating biaryl compounds and has been successfully applied to chloropyridazines. researchgate.netdntb.gov.ua For instance, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) were synthesized using Suzuki-Miyaura coupling between a bromopyridazine derivative and various (hetero)aryl-boronic acids. nih.govnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov
| Catalyst System | Substrates | Product Type | Yield | Reference |
| Palladium/dppf | 3- and 4-chloropyridine, 6-chloroquinoline | Biaryl compounds | - | researchgate.net |
| Palladium/GLCAphos | Activated aryl chlorides | Biaryl compounds | High | uwindsor.ca |
| Pd(OAc)2/Dabco | Organotin and aryl bromides | Biaryl compounds | - | organic-chemistry.org |
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance to a wide variety of functional groups and has been used to create complex molecules. libretexts.org While the toxicity of organotin reagents is a drawback, the reaction's versatility makes it a valuable tool. organic-chemistry.org The reaction can be used to form unsymmetrical biaryl thiadiazines from a triflate precursor. nih.gov
| Catalyst | Reactants | Product | Conditions | Reference |
| Pd(OAc)2 | 3-chloro-5-triflyloxy-4H-1,2,6-thiadiazin-4-one, tributyltin arenes | 5-aryl-3-chloro-4H-1,2,6-thiadiazin-4-ones | - | nih.gov |
| Pd(PPh3)4 | Organotin compounds, aryl bromides | Biaryl compounds | PEG 400 | organic-chemistry.org |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of alkynyl-substituted aromatic compounds. nih.gov The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.orgyoutube.com Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of homocoupling byproducts. wikipedia.org
| Catalyst System | Substrates | Product | Conditions | Reference |
| Pd(PPh3)4/CuI | Terminal alkynes, aryl/vinyl halides | Aryl/vinyl alkynes | Amine base, room temperature | wikipedia.orglibretexts.org |
| Dipyridylpalladium complex | Aryl iodides/bromides, terminal alkynes | Aryl alkynes | NMP, TBAA, room temperature (copper-free) | wikipedia.org |
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in medicinal chemistry. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, a key type of these reactions, has been successfully applied to heteroaryl chlorides, including those based on pyridazine. researchgate.netlibretexts.org
The efficiency of the Suzuki-Miyaura reaction for coupling chloro-heterocycles like chloropyridazines with arylboronic acids has been demonstrated. researchgate.net These reactions can be carried out in environmentally friendly solvents like water, and sometimes even without the need for phosphine (B1218219) ligands, using a simple palladium source such as palladium acetate. researchgate.net The use of N-heterocyclic carbene (NHC) complexes of palladium has been shown to be highly effective for the cross-coupling of less reactive (hetero)aryl chlorides in aqueous media. researchgate.net
Research has shown that highly stable and active palladium-phosphine catalysts can efficiently couple challenging heterocyclic substrates, including aminoheteroaryl halides. organic-chemistry.org These catalysts are not inhibited by the presence of highly basic aminopyridines, making them particularly useful in drug development. organic-chemistry.org For instance, the coupling of 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid has been achieved with a 99% yield. organic-chemistry.org The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. For example, spray-dried potassium fluoride (B91410) as the base and tetrahydrofuran (B95107) as the solvent have been used effectively in the Suzuki cross-coupling of resin-supported chloropyrimidines. nih.gov
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,3,5-trichloropyridine and arylboronic acids | Palladium acetate, aqueous phase | 3,5-dichloro-2-arylpyridines | High | researchgate.net |
| 4- and 5-halotriazoles and arylboronic acids | Pd(II) complex, K2CO3, EtOH/H2O | 4- and 5-substituted 1,2,3-triazoles | Good to excellent | researchgate.net |
| 3-amino-2-chloropyridine and 2-methoxyphenylboronic acid | Pd and dialkylbiphenylphosphino ligands | 2-amino-3-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |
| Resin-supported chloropyrimidines and boronic acids | Pd(2)(dba)(3)/P(t-Bu)(3), spray-dried KF, THF | 4-(substituted amino)-6-arylpyrimidines | Moderate | nih.gov |
Directed Halogenation Techniques for Pyridazines
The selective introduction of halogen atoms onto the pyridazine ring is a fundamental transformation in the synthesis of functionalized derivatives.
Electrophilic halogenation of pyridines, which are electron-deficient, typically requires harsh conditions. chemrxiv.orgyoutube.com However, the presence of electron-donating groups facilitates this reaction. youtube.com For pyridazines, direct halogenation can be challenging and may lead to a mixture of products.
A common strategy to control the regioselectivity of halogenation is the use of pyridine N-oxides. nih.gov This approach involves the conversion of the pyridine to its N-oxide, followed by a 4-selective nitration, and then displacement of the nitro group with a halide. nih.gov Another method involves the use of designed phosphine reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by a halide nucleophile. nih.govnih.govacs.org This two-step process has been shown to be effective for a broad range of unactivated pyridines and is also applicable to other azines. nih.govchemrxiv.org Computational studies suggest that the carbon-halogen bond formation in this method proceeds via an SNAr pathway. nih.govacs.org
For the specific chlorination of pyridines, various reagents and conditions have been explored. For example, the use of thionyl chloride can lead to the chlorination of pyridines, but often requires high temperatures. youtube.com A process for the selective chlorination of 3-cyanopyridine (B1664610) to produce 2-chloro-5-cyanopyridine (B21959) involves passing the vaporized starting material, chlorine, and an inert gas through a two-stage reaction zone with controlled temperatures. google.com
| Substrate | Reagent/Method | Position of Halogenation | Key Feature | Reference |
|---|---|---|---|---|
| Pyridine | Pyridine N-oxide formation, nitration, halide displacement | 4-position | Indirect method for selective halogenation | nih.gov |
| Unactivated Pyridines | Designed heterocyclic phosphine reagents | 4-position | Two-step process via phosphonium salts | nih.govnih.govacs.org |
| 3-Cyanopyridine | Vapor phase chlorination with Cl2 | 2-position | High-temperature, two-stage reaction | google.com |
| Pyrazoloazines and Isoxazoles | Electrophilic chlorinating/brominating agents | Ring-opening halogenation | Cleavage of N-N or N-O bonds | nih.gov |
Nitrile Group Introduction and Transformation Strategies
The nitrile group is a valuable functional group in organic synthesis, and its introduction into the pyridazine ring is a key step in the synthesis of this compound.
Cyanation Reactions
Cyanation reactions provide a direct route to introduce a nitrile group onto a heterocyclic ring. One common method is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by displacement with a cyanide nucleophile, often using a copper(I) cyanide catalyst. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in This reaction is a powerful tool for introducing not only cyano groups but also halogens and other functionalities onto aromatic and heteroaromatic rings. wikipedia.orgresearchgate.net
Another approach is the direct C-H cyanation of N-containing heterocycles. nih.gov A one-pot protocol has been developed that involves activation of the heterocycle with triflic anhydride, followed by nucleophilic attack of cyanide and subsequent elimination to yield the cyanated product. nih.gov This method has been successfully applied to a diverse range of diazines, including pyridazines, pyrimidines, and pyrazines. nih.gov The cyanation of 6-ring N-containing heteroaromatics can be achieved with moderate to excellent yields using this protocol. nih.gov
For the synthesis of cyanopyridines, various methods have been reported. One process involves the reaction of pyridine-N-oxides with ethyl chloroformate and trimethylsilyl (B98337) cyanide to produce 4-chloro-2-cyanopyridine. researchgate.net Another method describes the direct cyanation of pyridines by pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide. researchgate.net
Dehydration of Primary Amides
The dehydration of primary amides is a well-established and efficient method for the synthesis of nitriles. rsc.orgresearchgate.net This transformation can be achieved using a wide variety of dehydrating agents under both non-catalyzed and catalyzed conditions. rsc.org
Traditional dehydrating agents include phosphorus pentoxide, titanium tetrachloride, and various other Lewis acids. nih.gov More recently, milder and more efficient protocols have been developed. For example, phosphorus-III reagents such as tris(dimethylamino)phosphine, phosphorus trichloride, and triphenylphosphite have been shown to effectively mediate the dehydration of primary amides to nitriles under mild conditions. nih.gov
Catalytic methods for amide dehydration are also gaining prominence. Palladium-catalyzed dehydration has been reported, where an inexpensive "sacrificial" nitrile is used to accept a water molecule, allowing for low catalyst loadings. rsc.org This process can be performed in aqueous micelles, making it a greener alternative. rsc.org The Lipshutz group has utilized a palladium-catalyzed "amide exchange" process with fluoroacetonitrile (B113751) as a water scavenger for the synthesis of a key intermediate of Nirmatrelvir. scientificupdate.com
| Dehydrating Agent/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| P(NMe2)3, PCl3, or P(OPh)3 | Mild, with diethylamine (B46881) or DBU | Efficient, broad substrate scope | nih.gov |
| Pd(OAc)2 | Aqueous micelles, sacrificial nitrile | Low catalyst loading, recyclable medium | rsc.org |
| Palladium catalyst | Fluoroacetonitrile as water scavenger | Mild, compatible with sensitive substrates | scientificupdate.com |
| Various (P4O10, TiCl4, etc.) | Often harsh conditions | Traditional, well-established methods | researchgate.net |
Specific Synthetic Pathways for this compound
Reactions Involving 3-Amino-6-chloropyridazine (B20888) as a Precursor
3-Amino-6-chloropyridazine is a key intermediate in the synthesis of various pyridazine derivatives. medchemexpress.comgoogle.com Its amino group can be readily converted into a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce a cyano group, yielding this compound. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in The Sandmeyer reaction is a versatile method for the transformation of aryl amines into aryl halides, nitriles, and other derivatives. researchgate.netorganic-chemistry.org
The synthesis of 3-amino-6-chloropyridazine itself can be achieved through the selective mono-amination of 3,6-dichloropyridazine (B152260). google.comrsc.org This reaction is often carried out using aqueous ammonia, and microwave irradiation can be employed to enhance the reaction rate and yield. rsc.org
Once the diazonium salt of 3-amino-6-chloropyridazine is formed, its reaction with copper(I) cyanide (CuCN) leads to the formation of this compound. masterorganicchemistry.com This transformation is a classic example of a Sandmeyer cyanation reaction. wikipedia.org
| Step | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Mono-amination | 3,6-Dichloropyridazine, NH4OH | 3-Amino-6-chloropyridazine | google.comrsc.org |
| 2 | Diazotization | 3-Amino-6-chloropyridazine, NaNO2, HCl | 6-Chloropyridazine-3-diazonium salt | masterorganicchemistry.com |
| 3 | Sandmeyer Cyanation | 6-Chloropyridazine-3-diazonium salt, CuCN | This compound | wikipedia.orgmasterorganicchemistry.com |
Condensation with N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent in heterocyclic synthesis, acting as a one-carbon synthon. It is particularly effective in reacting with compounds containing active methylene (B1212753) groups. For instance, the reaction of malononitrile (B47326) dimer with DMF-DMA leads to the formation of an enaminonitrile intermediate. nih.gov This condensation step is crucial as it sets the stage for the subsequent cyclization by introducing a reactive dimethylaminomethylene group. The reaction is typically carried out in a suitable solvent like dioxane at room temperature. nih.gov
Subsequent Cyclization with Bromoacetonitrile (B46782)
Following the formation of the enamine intermediate from a suitable precursor, cyclization can be induced to form the pyridazine ring. While direct literature for the cyclization of a DMF-DMA adduct with bromoacetonitrile to form this compound is not abundant, the general principle involves the reaction of a hydrazine or a similar nitrogen-containing nucleophile to form the heterocyclic ring. In related syntheses, hydrazine hydrate is used to react with the enaminonitrile formed from the DMF-DMA condensation, leading to the formation of a pyrazolopyridine derivative. nih.gov The concept of using a bifunctional reagent like bromoacetonitrile would involve its reaction with the intermediate to introduce the cyano group and facilitate ring closure.
Microwave-Enhanced Synthetic Approaches for Diversified Pyridazines
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of a wide array of pyridazine derivatives. nih.govresearchgate.net The use of microwave irradiation can facilitate reactions that are otherwise sluggish or require harsh conditions. For example, the synthesis of various thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to pyridazines, has been significantly improved by using microwave heating, reducing reaction times from hours to minutes. clockss.org
The benefits of microwave-assisted synthesis in preparing heterocyclic compounds are well-documented, showcasing its role as a green chemistry tool. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) |
| Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | - | 30 min | Quantitative |
| Ethyl 5-(4-chlorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | - | - | - |
| Ethyl 5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | - | - | 83 |
| Ethyl 5-(furan-2-yl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | - | - | 88 |
Data adapted from a study on the microwave-assisted synthesis of thiazolopyrimidine derivatives. clockss.org
Electrochemical Synthesis Methods
Electrochemical synthesis offers a unique and often more sustainable alternative to traditional chemical methods for the formation and functionalization of organic molecules. These methods can avoid the use of harsh reagents and often proceed with high selectivity under mild conditions. In the context of pyridazine-related structures, electrochemical approaches have been developed for cross-coupling reactions. For instance, the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides has been achieved using a sacrificial iron anode in the presence of a nickel(II) catalyst. researchgate.net This method allows for the formation of C-C bonds under mild conditions.
Furthermore, electrochemical methods can be employed for the introduction of substituents like chlorine. A procedure for the electrochemical chlorination of aminophenol derivatives has been developed, which utilizes dichloromethane (B109758) as both the solvent and the chlorine source. rsc.org This is achieved through the degradation of the solvent at the cathode to release chloride ions, which are then oxidized at the anode to generate the active chlorinating species. rsc.org Such a strategy could potentially be adapted for the chlorination of pyridazine precursors.
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. msu.edusigmaaldrich.comresearchgate.net Key aspects of green chemistry include the prevention of waste, the use of safer solvents and reagents, and the design of energy-efficient processes. msu.edusigmaaldrich.com
In the synthesis of pyridazine derivatives, several green chemistry approaches are being explored:
Microwave-Assisted Synthesis: As discussed, this technique significantly reduces reaction times and energy consumption. nih.govnih.gov
Use of Greener Solvents: Research into replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key area of green chemistry. dntb.gov.ua Catalyst-free, multi-component reactions in water have been successfully employed for the synthesis of various heterocyclic compounds. dntb.gov.ua
Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, can reduce waste and improve the efficiency of reactions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. msu.edu Multi-component reactions are particularly noteworthy for their high atom economy.
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Reaction Mechanisms and Reactivity Studies of 6 Chloropyridazine 3 Carbonitrile
Reactivity of the Pyridazine (B1198779) Nucleus
The pyridazine core is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This feature is central to its chemical character.
The pyridazine ring, much like pyridine (B92270), is an electron-deficient aromatic system. researchgate.netresearchgate.net The presence of two electronegative nitrogen atoms in the ring leads to a significant withdrawal of electron density from the carbon atoms via both inductive and mesomeric effects. nih.govresearchgate.net This π-deficient nature has profound consequences on the molecule's reactivity. researchgate.net
Compared to benzene, the pyridazine nucleus is significantly less susceptible to electrophilic aromatic substitution. nih.gov The electron-withdrawing character of the ring nitrogens deactivates the system towards attack by electrophiles. Conversely, this electron deficiency renders the carbon atoms of the pyridazine ring electrophilic and thus highly susceptible to attack by nucleophiles. researchgate.netwikipedia.org The reactivity is further enhanced by the presence of electron-withdrawing substituents like the nitrile group at the C3 position and the chloro group at the C6 position. This makes nucleophilic aromatic substitution (SNAr) a predominant reaction pathway for this class of compounds. nih.govwikipedia.orgmasterorganicchemistry.com
Nucleophilic attacks on the pyridazine ring are highly regioselective. In substituted pyridazines, nucleophilic substitution is favored at the positions ortho or para to the ring nitrogen atoms, which are the most electron-deficient centers. wikipedia.org For 6-chloropyridazine-3-carbonitrile, the carbon atom at the C6 position is adjacent to a ring nitrogen (N1) and is further activated by the second nitrogen atom (N2) and the electron-withdrawing nitrile group.
Consequently, nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C6 position, leading to the displacement of the chloride ion. nih.govyoutube.com This high degree of regioselectivity is a key feature of the reactivity of this compound, allowing for predictable and controlled functionalization of the pyridazine core. For instance, in reactions with sulfur nucleophiles like bisulfide (HS⁻), the substitution of the chlorine atom is the observed transformation. nih.gov
Role of the Chlorine Substituent in Chemical Transformations
The chlorine atom at the C6 position is not merely an activating group; it is a versatile functional handle that enables a wide array of chemical transformations.
The chlorine atom serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.org This allows for the introduction of a diverse range of substituents at the C6 position of the pyridazine ring.
Prominent examples of such reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the chloropyridazine with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst to form a new C-C bond. researchgate.netorganic-chemistry.orglibretexts.org
Sonogashira Coupling: This involves the coupling of the chloropyridazine with a terminal alkyne, catalyzed by palladium and copper complexes, to yield an alkynylpyridazine. wikipedia.orgorganic-chemistry.orgyoutube.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the chloropyridazine with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org
These cross-coupling strategies significantly expand the synthetic utility of this compound, making it a valuable building block for the synthesis of complex, highly functionalized pyridazine derivatives.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Aryl/Heteroaryl-pyridazine-3-carbonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-pyridazine-3-carbonitrile |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 6-Amino-pyridazine-3-carbonitrile |
The position of the chlorine atom at C6 dictates the site of functionalization in both nucleophilic aromatic substitution and cross-coupling reactions. This directing effect ensures high regioselectivity, meaning that reactions overwhelmingly occur at this specific position. For instance, in the Suzuki coupling of dihaloisothiazole carbonitriles, a specific halogen is selectively replaced, demonstrating the high degree of control in such reactions. nih.gov This predictability is invaluable in multi-step syntheses, as it allows chemists to selectively modify one part of the molecule while leaving other positions intact.
Transformations of the Nitrile Group
The nitrile group (-C≡N) at the C3 position is another key functional group that can be readily transformed into other valuable functionalities, further enhancing the synthetic versatility of the molecule. researchgate.net
Common transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk Heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) will convert the nitrile into 6-chloropyridazine-3-carboxylic acid. nih.govchemistrysteps.comweebly.com This carboxylic acid can then serve as a precursor for other derivatives like esters and amides.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). researchgate.netcalvin.edu A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org Catalytic hydrogenation can also be employed. This provides a route to 6-chloro-3-(aminomethyl)pyridazine.
Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org
These transformations allow for the elaboration of the C3 position, complementing the reactions possible at the C6 position.
| Transformation | Reagents and Conditions | Resulting Functional Group | Product Name |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, Heat | -COOH | 6-Chloropyridazine-3-carboxylic acid |
| Alkaline Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | -COOH | 6-Chloropyridazine-3-carboxylic acid |
| Reduction | 1. LiAlH₄, Ether/THF; 2. H₂O | -CH₂NH₂ | (6-Chloropyridazin-3-yl)methanamine |
Nucleophilic Addition Reactions to the Nitrile Carbon
The nitrile group (C≡N) in this compound is a key site for reactivity. Similar to a carbonyl group, the carbon-nitrogen triple bond is strongly polarized due to the high electronegativity of nitrogen. This polarization results in an electrophilic carbon atom, which is susceptible to attack by nucleophiles. masterorganicchemistry.comkhanacademy.org
The general mechanism for nucleophilic addition to the nitrile carbon involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon, leading to the formation of a tetrahedral intermediate, specifically an sp²-hybridized imine anion. masterorganicchemistry.com This process changes the hybridization of the nitrile carbon from sp to sp².
Mechanism of Nucleophilic Addition:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the nitrile group.
Intermediate Formation: The π-bond of the C≡N group breaks, and the electron pair moves to the nitrogen atom, forming an imine anion intermediate.
This initial addition can be followed by various reaction pathways depending on the nature of the nucleophile and the reaction conditions. For instance, organometallic reagents such as Grignard (RMgX) or organolithium (RLi) reagents can add to the nitrile carbon. The resulting imine anion is typically stable enough to prevent further addition. Subsequent aqueous workup hydrolyzes the imine to form a ketone, a reaction of significant synthetic utility. youtube.com
The rate of nucleophilic addition is influenced by electronic factors. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the nitrile carbon in this compound, making it more reactive towards nucleophiles compared to simple alkyl or aryl nitriles. However, some nucleophilic addition reactions have a significant activation barrier, which may require activation of the nitrile group to facilitate the reaction. academie-sciences.fr
Hydrolysis Pathways (Acidic and Basic)
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This transformation typically proceeds through an amide intermediate, and often requires harsh conditions such as high temperatures to go to completion.
Acidic Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org
Step 1: Protonation: The nitrile nitrogen is protonated by an acid (e.g., H₃O⁺).
Step 2: Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.
Step 3: Deprotonation & Tautomerization: A proton is transferred from the oxygen to the nitrogen, leading to an imidic acid, which then tautomerizes to the more stable amide intermediate.
Step 4: Amide Hydrolysis: The resulting amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion.
Basic Hydrolysis: In a basic medium, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon.
Step 1: Nucleophilic Attack: A hydroxide ion adds to the nitrile carbon.
Step 2: Protonation: The resulting imine anion is protonated by water to form an imidic acid.
Step 3: Tautomerization: The imidic acid tautomerizes to form an amide.
Step 4: Amide Hydrolysis: The amide undergoes further base-catalyzed hydrolysis to form a carboxylate salt, which upon acidification, yields the final carboxylic acid.
| Hydrolysis Condition | Initiating Step | Intermediate | Final Product (after workup) |
| Acidic | Protonation of nitrile nitrogen | Protonated amide | 6-Chloropyridazine-3-carboxylic acid |
| Basic | Nucleophilic attack by OH⁻ | Amide | 6-Chloropyridazine-3-carboxylic acid |
Reduction of Nitriles to Amines or Aldehydes
The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org
Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing nitriles to primary amines. chemguide.co.ukyoutube.com The reaction proceeds via two successive additions of a hydride ion (H⁻).
Step 1: First Hydride Addition: A hydride ion attacks the nitrile carbon, forming an imine anion. This intermediate is stabilized by complexation with the aluminum species.
Step 2: Second Hydride Addition: A second hydride ion adds to the imine carbon, resulting in a dianion.
Step 3: Workup: Subsequent treatment with water or dilute acid protonates the dianion to yield the primary amine, (6-chloropyridazin-3-yl)methanamine.
Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum at elevated temperature and pressure is also an effective method for reducing nitriles to primary amines. wikipedia.orgchemguide.co.uk
Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. wikipedia.orgyoutube.com
Step 1: Hydride Addition: DIBAL-H, a Lewis acid, coordinates to the nitrile nitrogen. This is followed by the intramolecular transfer of a single hydride to the nitrile carbon, forming an aluminum-imine complex.
Step 2: Hydrolysis: The reaction is quenched with an acidic aqueous workup. The imine intermediate is hydrolyzed to release the aldehyde, 6-chloropyridazine-3-carbaldehyde. youtube.com
| Reagent | Product | Key Feature |
| LiAlH₄ | Primary Amine | Strong reducing agent, adds two hydride equivalents. |
| H₂/Catalyst (Pd, Pt, Ni) | Primary Amine | Catalytic hydrogenation, adds two H₂ molecules. |
| DIBAL-H | Aldehyde | Milder reducing agent, adds one hydride equivalent, stops at imine stage before hydrolysis. |
Investigating Specific Reaction Mechanisms
Mechanisms of Oxidative Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic systems. For pyridazine derivatives, these reactions can lead to a variety of fused heterocyclic structures. Nitrile oxides, which are 1,3-dipoles, are known to undergo cycloaddition reactions with alkynes to form isoxazoles. youtube.com While direct oxidative cycloaddition involving this compound is not extensively documented, the reactivity patterns of related systems provide insight into potential mechanisms.
A relevant example is the [3+2] cycloaddition of nitrile imines. Nitrile imines can be generated in situ from hydrazonoyl chlorides. These 1,3-dipoles can then react with a dipolarophile, such as an alkene or alkyne, to form five-membered heterocyclic rings. In the context of pyridazine chemistry, a nitrile imine could potentially react with an appropriately substituted pyridazine to build a fused ring system. nih.gov The reaction is often regioselective. For instance, the reaction might proceed through an initial formation of a dihydropyrrolo[1,2-b]pyridazine intermediate, which then undergoes oxidative dehydrogenation to yield the final aromatic pyrrolo[1,2-b]pyridazine (B13699388) product. nih.gov
Mechanisms of Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.orgnih.gov For this compound, the chlorine atom serves as the leaving group (an organohalide component) in this palladium-catalyzed reaction. libretexts.org The general mechanism involves a catalytic cycle with three main steps: libretexts.orgchemrxiv.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine ring. This step forms a square planar Pd(II) complex.
Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium center. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium complex is replaced by the organic group from the boronate.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
This reaction is highly versatile and allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 6-position of the pyridazine ring. nih.govnih.gov
| Catalytic Cycle Step | Description | Intermediate Species |
| Oxidative Addition | Pd(0) inserts into the C-Cl bond of the pyridazine. | Aryl-Pd(II)-Halide complex |
| Transmetalation | Transfer of an organic group from a boronate to the Pd(II) complex. | Di-organic-Pd(II) complex |
| Reductive Elimination | The two organic groups couple, forming the product and regenerating Pd(0). | Pd(0) catalyst |
Intramolecular Cyclization Mechanisms
The nitrile group in this compound can participate in intramolecular cyclization reactions, a key strategy for the synthesis of complex polycyclic molecules. The mechanism of these reactions often involves the nucleophilic character of another functional group within the same molecule attacking the electrophilic nitrile carbon.
A representative mechanism can be seen in the synthesis of 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffolds. rsc.org In a relevant synthetic sequence, the addition of cyanide to an imine bond can occur. This is followed by an intramolecular cyclization where the newly introduced nitrile group is attacked by an internal nucleophile. rsc.org
A plausible intramolecular cyclization involving a derivative of this compound could be designed where a nucleophilic center is tethered to the pyridazine ring. For example, if a side chain containing a primary amine or other nucleophile were introduced elsewhere on the molecule, it could potentially attack the nitrile carbon.
Step 1: Activation (if necessary): The nitrile or the nucleophile might be activated.
Step 2: Intramolecular Nucleophilic Attack: The tethered nucleophile attacks the electrophilic nitrile carbon.
Step 3: Ring Formation: A new ring is formed, leading to a bicyclic or polycyclic system. The initial product would be a cyclic imine.
Step 4: Further Reaction: The cyclic imine could then be isolated or undergo further reactions like reduction or hydrolysis.
This strategy highlights the utility of the nitrile group not just for linear extensions of the molecule but also for the construction of intricate, three-dimensional architectures.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 6-chloropyridazine-3-carbonitrile by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the this compound molecule. The pyridazine (B1198779) ring contains two protons, and their distinct electronic surroundings give rise to characteristic signals in the ¹H NMR spectrum.
The spectrum typically displays two doublets in the aromatic region, corresponding to the two adjacent protons on the pyridazine ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the nitrile group. The proton adjacent to the carbon with the nitrile group (at position 4) and the proton next to the carbon bearing the chlorine atom (at position 5) will have different chemical shifts. The coupling between these two adjacent protons results in the splitting of their signals into doublets, with a coupling constant (J) that is characteristic of ortho-coupling in such heterocyclic systems.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.10 - 8.30 | Doublet (d) | 8.0 - 9.0 |
| H-5 | 7.80 - 8.00 | Doublet (d) | 8.0 - 9.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) typically appears in a characteristic downfield region. The four carbon atoms of the pyridazine ring will have chemical shifts influenced by the attached chlorine atom and the nitrogen atoms within the ring. The carbon atom bonded to the chlorine (C-6) will be significantly affected, as will the carbon atom bonded to the nitrile group (C-3).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | 130 - 135 |
| C-4 | 130 - 135 |
| C-5 | 130 - 135 |
| C-6 | 150 - 155 |
| C≡N | 115 - 120 |
Note: These are predicted ranges and can vary based on experimental conditions.
Advanced NMR Techniques for Structural Confirmation
To unequivocally confirm the structure of this compound and the assignment of ¹H and ¹³C signals, advanced 2D NMR techniques are employed. ipb.pt These experiments reveal correlations between different nuclei, providing a more detailed structural map.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two protons on the pyridazine ring (H-4 and H-5), confirming their scalar coupling and adjacency. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link the ¹H signals to their corresponding ¹³C signals in the pyridazine ring. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two or three bonds). ipb.pt This is crucial for assigning the quaternary carbons, such as the carbon of the nitrile group and the carbons at positions 3 and 6 of the pyridazine ring, by observing their correlations with the ring protons.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of the molecular bonds. Each functional group has a characteristic set of vibrational frequencies, making this a powerful method for functional group identification and obtaining a molecular "fingerprint". nsf.govbiomedscidirect.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound provides direct evidence for the presence of its key functional groups. nsf.gov The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies.
Key expected absorptions include:
C≡N Stretch: A sharp, intense absorption band characteristic of a nitrile group.
C-Cl Stretch: An absorption band in the fingerprint region corresponding to the carbon-chlorine bond.
C=N and C=C Stretching: Vibrations associated with the pyridazine ring.
C-H Bending: Out-of-plane and in-plane bending vibrations of the C-H bonds on the aromatic ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C≡N | Stretching | 2220 - 2260 | Strong, Sharp |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
| C=N (ring) | Stretching | 1550 - 1650 | Medium |
| C=C (ring) | Stretching | 1400 - 1600 | Medium |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (aromatic) | Bending (out-of-plane) | 800 - 900 | Strong |
Raman Spectroscopy for Vibrational Fingerprints
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While some vibrations may be weak or absent in the FT-IR spectrum, they can be strong in the Raman spectrum, and vice versa.
The Raman spectrum of this compound would also show characteristic peaks for the nitrile (C≡N) and carbon-chlorine (C-Cl) stretching vibrations. The symmetric vibrations of the pyridazine ring are often more prominent in the Raman spectrum. This technique provides a unique vibrational fingerprint that can be used for identification and to study subtle structural details.
Table 4: Expected Raman Shifts for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |
| C≡N | Stretching | 2220 - 2260 |
| C-Cl | Stretching | 600 - 800 |
| Pyridazine Ring | Ring Breathing/Stretching | 1000 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound. researchgate.net
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. ulster.ac.uk In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. chemrxiv.org For this compound, with a molecular formula of C₅H₂ClN₃, the expected molecular weight is approximately 139.54 g/mol . chemscene.com In positive ion mode ESI-MS, the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. It is also common to observe adducts with solvent molecules or salts present in the sample. chemrxiv.orgsigmaaldrich.com
A study on the analysis of various pesticides by liquid chromatography-mass spectrometry (LC-MS) with an ESI source demonstrated the successful detection of a wide range of compounds, highlighting the versatility of this technique for the analysis of heterocyclic compounds. nih.gov
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Ionization Mode |
| [M+H]⁺ | ~140.55 | Positive |
| [M+Na]⁺ | ~162.53 | Positive |
| [M-H]⁻ | ~138.53 | Negative |
| [M+Cl]⁻ | ~174.50 | Negative |
Note: The predicted m/z values are based on the monoisotopic mass of the most abundant isotopes of each element.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and detected. nist.gov
The electron ionization process is a "hard" ionization technique that can cause extensive fragmentation of the molecule. chemrxiv.org The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be used for structural elucidation and identification by comparison with spectral libraries. nih.govkyushu-u.ac.jp For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of chlorine, the cyano group, or cleavage of the pyridazine ring.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This level of accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net Instead of providing a nominal mass, HRMS provides an exact mass, which can distinguish between compounds that have the same nominal mass but different elemental formulas. researchgate.net
For this compound (C₅H₂ClN₃), HRMS would be able to confirm its elemental composition by providing an exact mass that is unique to this combination of atoms. mdpi.com This is a critical step in the unambiguous identification of the compound, particularly when dealing with unknown samples or complex mixtures. chemrxiv.org The use of HRMS in conjunction with techniques like liquid chromatography (LC-HRMS) allows for the separation and precise identification of components in a mixture. mdpi.com
Table 2: Exact Mass Data for this compound
| Molecular Formula | Calculated Exact Mass (monoisotopic) |
| C₅H₂³⁵ClN₃ | 139.00157 |
| C₅H₂³⁷ClN₃ | 141.00157 |
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com
Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. mdpi.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. mdpi.com
While a specific single crystal X-ray diffraction study for this compound was not found in the provided search results, a study on the related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, illustrates the type of data that can be obtained. growingscience.comgrowingscience.com In that study, the compound was crystallized, and its structure was determined, revealing details about bond lengths, bond angles, and intermolecular interactions. growingscience.com For this compound, a similar analysis would provide definitive proof of its structure, including the precise geometry of the pyridazine ring and the orientation of the chloro and cyano substituents. mdpi.com
Table 3: Illustrative Crystallographic Data from a Related Pyridazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Z | 4 |
Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. libretexts.orgwikipedia.org Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). libretexts.orgyoutube.com This pattern is characteristic of the crystalline phases present in the sample and can be used for phase identification, determination of lattice parameters, and assessment of sample purity. libretexts.orgwikipedia.orgnist.govresearchgate.net For this compound, PXRD would be used to confirm its crystalline nature and to identify the specific crystal form (polymorph) present. Each polymorph would have a unique PXRD pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The structure of this compound contains multiple chromophores—the pyridazine ring and the nitrile group—which give rise to characteristic electronic absorptions.
The key electronic transitions expected for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).
π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. In this compound, the aromatic pyridazine ring and the cyano (C≡N) group contain extensive π-electron systems, making π → π* transitions the dominant feature in its UV spectrum. The conjugation within the pyridazine ring leads to a delocalized π system, and the absorption wavelength can be influenced by substituents.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons in sp² hybrid orbitals. These transitions are generally of lower energy and intensity compared to π → π* transitions. google.comnih.gov The presence of the electron-withdrawing chlorine atom and cyano group can influence the energy of these transitions through inductive effects.
While specific experimental absorption maxima (λmax) for this compound are not extensively documented in publicly available literature, the expected transitions can be summarized based on the analysis of its functional groups and comparison with similar heterocyclic systems. researchgate.netresearchgate.net
Table 1: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Molecular Moiety (Chromophore) | Expected Spectral Region |
| π → π | π → π | Pyridazine aromatic ring, C≡N group | High-energy UV (200-300 nm) |
| n → π | n → π | Pyridazine nitrogen lone pairs (N=N) | Lower-energy UV / near-Vis (>300 nm) |
The precise positions and intensities of these absorption bands can be affected by the solvent environment, as solvent polarity can stabilize the ground or excited states to different extents, leading to solvatochromic shifts. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can also be employed to predict the electronic absorption spectra and complement experimental findings. nih.govsharif.edu
Advanced In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
Understanding and optimizing chemical reactions require detailed knowledge of reaction kinetics, mechanisms, and the behavior of intermediates. Advanced in situ (in the reaction mixture) and operando (in the reaction mixture under actual operating conditions) spectroscopic techniques provide a real-time window into these processes, tracking the concentration changes of reactants, intermediates, and products as the reaction unfolds.
For a molecule like this compound, these techniques are invaluable for monitoring its synthesis or subsequent transformations. Common methods include in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy. nih.gov
In Situ FTIR Spectroscopy: This technique can monitor reactions by tracking the characteristic vibrational frequencies of functional groups. For instance, in a reaction involving the formation of this compound (e.g., through a cyanation reaction), one could monitor the appearance and growth of the distinct C≡N stretching band, which typically appears in the 2220-2260 cm⁻¹ region of the infrared spectrum. Concurrently, the disappearance of reactant-specific peaks would be observed. A recycle reactor system, where the reaction mixture is continuously pumped from the main vessel through an FTIR flow cell, allows for continuous monitoring of complex liquid-phase reactions, including those involving heterocyclic compounds under electrochemical control. rsc.orgresearchgate.net
Operando Raman Spectroscopy: Raman spectroscopy is particularly powerful for monitoring reactions in aqueous or polar media where water absorption can interfere with FTIR analysis. It can provide detailed structural information and is sensitive to changes in the molecular framework. For example, in a substitution reaction on the pyridazine ring, Raman spectroscopy could track changes in the ring breathing modes or other skeletal vibrations, providing kinetic and mechanistic data. The technique has been successfully used to monitor complex formation and interactions in pyridazine solutions. researchgate.net
Table 2: Hypothetical In Situ FTIR Monitoring of a Reaction Involving this compound
| Parameter | Description |
| Technique | In Situ Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) probe or a flow cell. |
| Hypothetical Reaction | Synthesis of 6-Azido-pyridazine-3-carbonitrile from this compound and sodium azide (B81097). |
| Spectroscopic Signature to Monitor | 1. Disappearance of the C-Cl stretching vibration of the starting material. 2. Appearance and growth of the strong, characteristic asymmetric stretch of the azide (-N₃) group (approx. 2100-2160 cm⁻¹). 3. Stable intensity of the C≡N stretching vibration (approx. 2230 cm⁻¹), confirming the nitrile group remains intact. |
| Expected Observation | Real-time concentration profiles for the reactant (this compound) and the product (6-Azido-pyridazine-3-carbonitrile) can be generated by plotting the intensity of their respective characteristic IR bands over time. This data allows for the determination of reaction kinetics, identification of potential intermediates, and optimization of reaction conditions such as temperature and catalyst loading. |
By applying these advanced spectroscopic methods, a comprehensive understanding of the chemical behavior of this compound can be achieved, facilitating the development of efficient and controlled synthetic processes.
Computational Studies and Theoretical Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. iiste.orgiiste.org It is widely employed due to its favorable balance between accuracy and computational cost. researchgate.net Calculations for pyridazine (B1198779) derivatives are often performed using the B3LYP functional with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for geometry and vibrational frequencies. nih.govresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 6-Chloropyridazine-3-carbonitrile, which has a rigid ring system, the analysis would confirm the planarity of the pyridazine ring and the optimal orientation of the chloro and carbonitrile substituents. Studies on similar molecules like 3-chloro-6-methoxypyridazine (B157567) have successfully used DFT methods to achieve optimized geometries that align well with experimental data. nih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. gsconlinepress.comresearchgate.net
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be distributed over the pyridazine ring and the chlorine atom, while the LUMO would likely be concentrated around the electron-withdrawing carbonitrile group and the C=N bonds of the ring. The precise energy values would quantify its reactivity. DFT calculations on related pyridazine derivatives have been used to determine these parameters and correlate them with properties like corrosion inhibition efficiency. gsconlinepress.comgsconlinepress.com
Table 1: Conceptual Frontier Molecular Orbital Data for this compound (Note: These are conceptual values based on typical findings for similar molecules. Specific calculated data for this compound is not available in the cited literature.)
| Parameter | Conceptual Value | Significance |
| EHOMO | ~ -7.0 to -8.0 eV | Indicates electron-donating capability. |
| ELUMO | ~ -1.5 to -2.5 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ~ 5.0 to 6.0 eV | Suggests high kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. uni-muenchen.deresearchgate.net It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Red Regions: Indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. For this compound, these would be expected around the nitrogen atoms of the pyridazine ring and the nitrogen of the carbonitrile group.
Blue Regions: Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms on the ring.
Green Regions: Represent neutral potential.
The MEP map provides a clear, visual prediction of the molecule's reactivity patterns. mdpi.comproteopedia.org
DFT calculations can accurately predict various spectroscopic data, which is crucial for chemical identification and characterization.
Vibrational Frequencies (FT-IR and FT-Raman): Theoretical calculations can compute the harmonic vibrational frequencies corresponding to different functional groups and vibrational modes within the molecule. researchgate.netresearchgate.net These calculated frequencies, when scaled appropriately, typically show excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands. nih.gov For this compound, key vibrations would include C-Cl stretching, C≡N stretching, and various C-H and ring stretching/bending modes.
NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.org These theoretical predictions are highly valuable for confirming molecular structure by comparing them with experimental NMR data. nih.govchemrxiv.org
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com It calculates the energies of electronic transitions, such as the n → π* and π → π* transitions, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.
DFT calculations can be used to predict key thermodynamic properties at different temperatures based on the vibrational analysis. nih.govmdpi.com These properties include:
Zero-Point Vibrational Energy (ZPVE)
Enthalpy (H)
Entropy (S)
Heat Capacity (Cv)
These calculated thermodynamic functions are fundamental for understanding the stability of the molecule and predicting the energetics of reactions in which it participates. mdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target.
Molecular docking studies have been instrumental in exploring the interactions of derivatives of this compound with protein targets. For instance, a study focusing on pyrrolamide-type inhibitors targeting the bacterial enzyme DNA gyrase subunit B (GyrB) in Staphylococcus aureus utilized this compound in the synthesis of a series of compounds. One such derivative, compound 28 , was docked into the active site of S. aureus GyrB (PDB ID: 3TTZ). The pyridazine moiety of this compound was found to engage in a cation–π stacking interaction with the residue Arg84, a key interaction for binding. This type of interaction, where the electron-rich aromatic ring of the pyridazine interacts with a positively charged arginine residue, is a significant factor in the binding affinity of these inhibitors.
In another study, derivatives of this compound were synthesized and evaluated as pantothenate kinase (PANK) modulators. X-ray crystal structures of inhibitors bound to PANK3 revealed a critical bidentate hydrogen bonding interaction between the pyridazine ring and the residue Arg306' of the protein. This highlights the pyridazine core's ability to form specific and crucial hydrogen bonds within a protein's active site.
The prediction of binding energy is a key output of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energies typically indicate a more stable and favorable interaction.
For the pyrrolamide-type GyrB inhibitor derived from this compound (compound 28 ), surface plasmon resonance (SPR) experiments, which measure binding affinity experimentally, were conducted. nih.gov This compound exhibited a high affinity for GyrB, with a dissociation constant (KD) in the nanomolar range (52 nmol/L), comparable to the positive controls. nih.gov While direct computationally predicted binding energies for this compound itself are not extensively reported in the reviewed literature, the strong experimental binding affinity of its derivative underscores the potential of this scaffold in designing potent enzyme inhibitors. The docking study of compound 28 showed a similar interaction mode to another potent inhibitor, AZD5099, suggesting a favorable binding energy. nih.gov
| Compound | Target Protein | Experimental Affinity (KD) | Computational Interaction Highlights |
| Derivative of this compound (Compound 28) | S. aureus GyrB | 52 nmol/L | Cation-π stacking with Arg84 |
| Pyridazine-based PANK3 inhibitor | Human PANK3 | Not specified | Bidentate hydrogen bonding with Arg306' |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net While no specific QSAR models have been developed exclusively for this compound, studies on related pyridazine and pyridazinone derivatives provide valuable insights into the types of descriptors that govern their activity.
A 2D-QSAR study on novel 3,6-disubstituted pyridazines as vasorelaxant agents revealed a statistically significant model. The model, which included 32 compounds, demonstrated a good correlation between the structural features and the observed vasorelaxant activity, with a high correlation coefficient (R² = 0.811782). Similarly, a QSAR and pharmacophore analysis of pyridazinone derivatives as acetylcholinesterase inhibitors was conducted. researchgate.net This study developed a QSAR equation based on various physicochemical parameters, indicating that properties like dipole moment and solvent-accessible surface area (SASA) could influence the inhibitory activity. researchgate.net These studies suggest that a QSAR model for this compound derivatives would likely depend on a combination of electronic, steric, and lipophilic descriptors to predict their biological activity.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to explore their conformational flexibility and interactions over time. While extensive MD simulations focusing specifically on the conformational landscape of this compound in a biological context are not widely published, studies on related systems highlight the importance of conformational flexibility.
For instance, MD simulations have been employed to study the conformational flexibility of various drug-like molecules and their targets, revealing how flexibility can influence binding and activity. nih.gov A study on a flexible pyridazinone-based dimer demonstrated how weak noncovalent interactions could lead to folded conformations. researchgate.net Theoretical studies on this compound have focused on its orientation and dynamics in the presence of external electric and laser fields, which involves solving the time-dependent Schrödinger equation. acs.orgresearchgate.net These studies, while not directly exploring the conformational landscape in solution or within a protein binding site, provide foundational data on the molecule's rotational constants and dipole moment, which are essential parameters for any MD simulation. Such simulations would be crucial to understand how the molecule adapts its shape upon binding to a target, a phenomenon that is often key to its biological function.
Non-Linear Optical (NLO) Property Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly those based on density functional theory (DFT), are frequently used to predict the NLO properties of organic molecules.
Theoretical studies on this compound have been conducted to understand its behavior in combined electric and laser fields, which inherently involves the calculation of its NLO properties. researchgate.net These studies compute the time-dependent one-dimensional and three-dimensional orientation of a thermal ensemble of the molecules. researchgate.net The response of a molecule to an external electric field is described by its polarizability and hyperpolarizabilities, which are the key parameters defining its NLO activity. While specific values for the hyperpolarizability of this compound are not explicitly detailed in the abstracts of these orientation studies, the fact that such studies are feasible indicates that the underlying NLO properties have been computationally assessed. The investigation of related substituted pyridazine and pyrimidine (B1678525) derivatives has shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. researchgate.netnih.gov
Applications As a Synthetic Intermediate in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Systems
The unique structural features of "6-Chloropyridazine-3-carbonitrile" allow for its application in the synthesis of diverse and complex heterocyclic systems. The presence of the reactive chlorine atom at the 6-position and the cyano group at the 3-position facilitates cyclization reactions, leading to the formation of various fused pyridazine (B1198779) structures.
Pyridazine-Fused Heterocycles
The pyridazine ring is a key pharmacophore in medicinal chemistry, and its fusion with other heterocyclic rings often leads to compounds with enhanced biological activities. "this compound" serves as a key starting material for the synthesis of a variety of pyridazine-fused heterocycles. nih.govnih.govmdpi.com For instance, the reaction of pyridazine derivatives with various reagents can yield fused systems like pyridazinotriazines and pyrazolopyridines. nih.govmdpi.com The general strategy involves the substitution of the chlorine atom followed by cyclization involving the cyano group or other functionalities introduced into the molecule.
Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine (B131497) scaffold is of significant interest in medicinal chemistry. A common method for the synthesis of this heterocyclic system involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.gov Specifically, "6-Chloro-imidazo[1,2-b]pyridazine-3-carbonitrile" can be synthesized from 3-amino-6-chloropyridazine (B20888). google.com The synthesis involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (B89532) to form an intermediate, which then reacts with bromoacetonitrile (B46782) to yield the final product. google.com This multi-step process highlights the utility of chloropyridazine derivatives in constructing the imidazo[1,2-b]pyridazine core. google.com
Table 1: Synthesis of 6-Chloro-imidazo[1,2-b]pyridazine-3-carbonitrile
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 3-Amino-6-chloropyridazine | N,N-dimethylformamide dimethyl acetal, 40-100 °C, 2-8h | N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate | google.com |
| 2 | Intermediate from Step 1 | Bromoacetonitrile, Solvent (acetonitrile, ethanol (B145695), or N,N-dimethylformamide), Alkali liquor (saturated sodium carbonate solution) | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (crude) | google.com |
| 3 | Crude product from Step 2 | Ethyl acetate, Water, Saturated saline | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (crude) | google.com |
Triazolo[1,5-b]pyridazines
The synthesis of triazolo[1,5-b]pyridazines can be achieved through various synthetic routes. researchgate.netnih.gov One notable method involves a one-pot oxidative cycloaddition reaction of 3-aminopyridazine derivatives with nitriles, catalyzed by copper(I) and zinc(II). researchgate.net This approach allows for the efficient construction of the triazolo[1,5-b]pyridazine scaffold. researchgate.net While not directly starting from "this compound", the methodologies developed for related chloropyridazines are often adaptable.
Another approach involves the thermal ring transformation of acylated tetrazoles with chloroazines, which has been shown to be an efficient route to triazolo-annulated azines. nih.gov Specifically, 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine was prepared from 3,6-dichloropyridazine (B152260) and a tolyltetrazole. nih.gov
Other Fused Pyridazine Derivatives
The reactivity of "this compound" allows for its use in the synthesis of a broader range of fused pyridazine derivatives. nih.govmdpi.com For example, reactions with active methylene (B1212753) compounds can lead to the formation of pyridopyridazine (B8481360) derivatives. nih.gov The versatility of the pyridazine core allows for the construction of novel heterocyclic systems through various cyclization strategies. nih.govuminho.ptorganic-chemistry.org For instance, pyridazino[6,1-c]pyrimido[5,4-e] nih.govmdpi.comgoogle.comtriazine derivatives have been synthesized through the heterocyclization of a dichloromethylpyrimidine with 3-chloro-6-hydrazinylpyridazine. scilit.com
Role in the Development of Pharmaceutical Compounds
The utility of "this compound" and related pyridazine derivatives extends to the synthesis of pharmaceutically active compounds. The pyridazine moiety is a common feature in many drugs, and its derivatives serve as crucial intermediates in their synthesis. nih.gov
Intermediates for Stearoyl-CoA Desaturase-1 Inhibitors
Stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in lipid metabolism and has emerged as a therapeutic target for various metabolic diseases and cancers. nih.govmedchemexpress.com Pyridazine derivatives have been utilized as key intermediates in the development of potent SCD1 inhibitors. nih.gov For example, a series of spiropiperidine-based SCD1 inhibitors were synthesized where a pyridazine core was a central structural element. nih.gov The synthesis of these inhibitors often involves the reaction of a chloropyridazine derivative with a suitable amine to form a key intermediate. This intermediate is then further elaborated to yield the final active compound. nih.gov
Table 2: Example of a Potent SCD1 Inhibitor Derived from a Pyridazine Intermediate
| Compound | Structure | Biological Activity | Reference |
|---|
Precursor for Anticancer Agents
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds, including those with anticancer properties. chemshuttle.com this compound serves as a key starting material for the synthesis of novel anticancer agents.
Researchers have utilized a molecular hybridization approach to design and synthesize novel 4-chloropyridazinoxyphenyl conjugates. nih.govrsc.org These compounds have been investigated for their potential to induce apoptosis and inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an important target in oncology for DNA repair. nih.gov The inhibition of PARP-1 can be a therapeutic strategy for treating tumors with deficiencies in other DNA repair mechanisms. nih.gov
In one study, a series of 4-chloropyridazinoxyphenyl-aromatic ketone hybrids and related derivatives were synthesized and evaluated for their growth inhibition potential across eleven cancer cell lines. nih.gov The most promising compounds were further investigated for their effects on apoptotic protein markers and PARP-1 activity, with some demonstrating efficiencies comparable to the approved drug olaparib. nih.gov Furthermore, these compounds were shown to induce DNA damage and significantly inhibit cancer cell proliferation. nih.gov
Another patent highlights that 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, synthesized from a derivative of 6-chloropyridazine, is a crucial intermediate for a novel anti-cancer drug, BMS-986260. google.com The presence of the nitrile group (CN) in heterocyclic structures is also suggested to enhance anticancer activity. google.com
Table 1: Examples of Anticancer Agent Precursors Derived from this compound
| Derivative Class | Target/Mechanism of Action | Reference |
| 4-Chloropyridazinoxyphenyl conjugates | Apoptosis induction, PARP-1 inhibition | nih.govrsc.org |
| 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | Intermediate for BMS-986260 | google.com |
Synthesis of Compounds with Antimicrobial and Antifungal Properties
The pyridazine nucleus is a core component of various compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. This compound and its derivatives are valuable precursors in the synthesis of these therapeutic agents.
A study focused on the synthesis of new heterocyclic compounds starting from 6-chloropyridazin-3(2H)-thione, which can be derived from this compound. researchgate.net The resulting tricyclic ring systems and other derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with some compounds showing a high response. researchgate.net
Another research effort detailed the synthesis of 6-substituted phenyl-2-(3H-substituted phenylpyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-ones. researchgate.net The synthetic route involved the creation of 3-chloro-6-substituted phenylpyridazines as intermediates. researchgate.net The final compounds were evaluated for their in vitro antitubercular, antifungal, and antibacterial activities. researchgate.net
Furthermore, derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, synthesized from mucochloric acid and benzene, have demonstrated good antifungal activities against various fungal strains in preliminary tests. nih.gov The development of pyridazinone-based diarylurea derivatives has also yielded compounds with dual-function antimicrobial and anticancer properties, with some showing potent activity against Staphylococcus aureus and Candida albicans. google.com
Table 2: Antimicrobial and Antifungal Derivatives
| Derivative Class | Starting Material/Intermediate | Target Organisms | Reference |
| Pyridazino[6,1-b]quinazolin-10-ones and other tricyclic systems | 6-Chloropyridazin-3(2H)-thione | Gram-positive and Gram-negative bacteria, fungi | researchgate.net |
| 6-Substituted phenyl-2-(3H-substituted phenylpyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-ones | 3-Chloro-6-substituted phenylpyridazines | Mycobacterium tuberculosis, fungi, bacteria | researchgate.net |
| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | Mucochloric acid and benzene | G. zeae, F. oxysporum, C. mandshurica | nih.gov |
| Pyridazinone-based diarylurea derivatives | Pyridazinone scaffolds | Staphylococcus aureus, Candida albicans | google.com |
Development of Therapeutic Agents Targeting Respiratory Diseases
While pyridazine derivatives have been investigated for a wide range of biological activities, including as nicotinic agents which could have implications in the central nervous system, there is currently no specific information available in the reviewed scientific literature on the direct application of this compound as a synthetic intermediate for the development of therapeutic agents targeting respiratory diseases. nih.gov
Applications in Agrochemical and Pesticide Synthesis
The pyridazine structure is found in various agrochemicals. This compound is identified as an intermediate for agrochemical synthesis. chemshuttle.comnih.gov The presence of both a chloro and a cyano group allows for efficient functional group interconversion through nucleophilic aromatic substitution, a key process in the synthesis of complex agrochemical molecules. nih.gov
A related compound, 6-chloropyridazine-3-carboxylic acid, is noted for its applications in pesticide chemistry, being used to prepare broad-spectrum antibacterial, insecticidal, herbicidal, and antiviral compounds. google.com While this points to the utility of the 6-chloropyridazine core in this sector, specific examples of commercial pesticides derived directly from this compound are not detailed in the available literature. A patent on synergistic pesticide compositions mentions diazine-based herbicides, a broad category that encompasses pyridazine derivatives. google.com
Utilization in Dye and Pigment Industries
There is no information available in the reviewed scientific literature or patents to suggest that this compound is utilized as an intermediate in the synthesis of dyes and pigments.
Development of Advanced Materials (e.g., Conductive Polymers, Sensors)
Conducting polymers are a class of organic materials with unique electronic properties, finding applications in various technologies, including sensors. nih.govresearchgate.net The synthesis of these polymers often involves the polymerization of monomeric units. nih.govresearchgate.net However, a review of the current scientific literature does not indicate that this compound is used as a monomer or an intermediate in the synthesis of conductive polymers or for the development of chemical sensors.
Q & A
Q. What key physical properties of 6-Chloropyridazine-3-carbonitrile are critical for molecular orientation studies?
The rotational constants ( MHz, MHz, MHz) and dipole moment components ( D, D, total D) are essential. These determine the molecule’s response to external electric fields and its rotational dynamics. The non-parallel alignment of the dipole moment with principal inertia axes necessitates advanced orientation techniques .
| Property | Value |
|---|---|
| Rotational constant | 717.42 MHz |
| Rotational constant | 639.71 MHz |
| Rotational constant | 5905 MHz |
| Dipole moment () | 5.20 D |
| component | 4.37 D |
| component | 2.83 D |
Q. What experimental setups are recommended for initial orientation studies of this compound?
Use static electric fields combined with rotational spectroscopy to probe alignment. Static fields induce partial orientation via interaction with the dipole moment, while rotational spectroscopy validates alignment by analyzing transition frequencies. For planar non-symmetric molecules, ensure field strengths are moderate (1–10 kV/cm) to avoid nonlinear effects .
Advanced Research Questions
Q. How can quantum optimal control (QOC) techniques achieve full orientation of this compound’s molecular axes?
QOC protocols design tailored electric field sequences to drive rotational states toward target orientations. Key steps:
- Hamiltonian modeling : Incorporate rotational constants and dipole moment anisotropy.
- Pulse shaping : Optimize field amplitude and phase to exploit resonant transitions between rotational states.
- Spectral analysis : Decompose field-dressed dynamics into frequency components to identify critical transitions (e.g., coupling -dominant rotations with interactions) .
- Validation : Compare simulated orientation cosines () with time-resolved laser-induced fluorescence measurements.
Q. What parameters govern the precision of electric-field-driven orientation for non-symmetric molecules?
- Field strength : Weak fields ( kV/cm) induce adiabatic alignment but limited orientation. Moderate fields ( kV/cm) enable QOC-driven orientation by balancing Stark shifts and state selectivity .
- Time scales : Sub-nanosecond pulses are required to address high- rotational states () effectively.
- Polarization geometry : Planar molecules require fields aligned perpendicular to the molecular plane to maximize torque on and components .
Q. How can researchers resolve contradictions between theoretical orientation predictions and experimental data?
Discrepancies often arise from:
- Inaccurate rotational constants : Re-measure , , via high-resolution microwave spectroscopy.
- Dipole moment misalignment : Verify and components using ab initio calculations (e.g., CCSD(T)/aug-cc-pVTZ) combined with Stark effect measurements .
- Field inhomogeneity : Use spatial averaging or pulsed-field homogenization to minimize artifacts in orientation metrics.
- Thermal population : Cool molecules to K via supersonic expansion to reduce rotational state degeneracy .
Methodological Notes
- Data interpretation : For spectral analysis, apply Fourier transforms to time-dependent orientation signals to isolate contributions from specific rotational transitions (e.g., vs. ) .
- Experimental optimization : Conduct parameter sweeps (field strength, pulse duration) to identify regimes where orientation cosine exceeds 0.8, indicating near-complete alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
